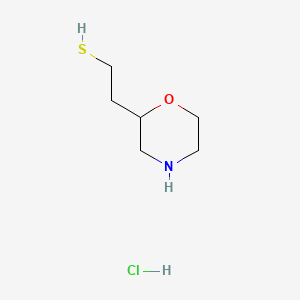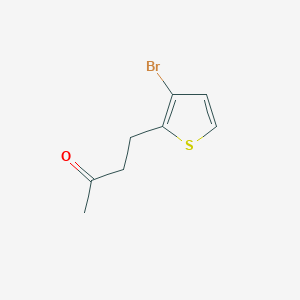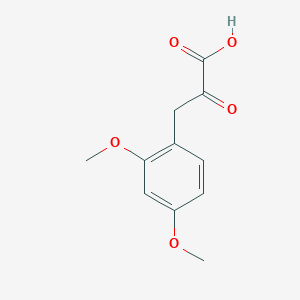
(2,5-Difluoro-4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoro-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2 It is a derivative of hydrazine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Difluoro-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Organolithium or Grignard reagents.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Reduction: (2,5-Difluoro-4-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones with different carbonyl compounds.
Applications De Recherche Scientifique
(2,5-Difluoro-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,5-Difluoro-4-nitrophenyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- (2,4-Difluoro-4-nitrophenyl)hydrazine
- (2,5-Dichloro-4-nitrophenyl)hydrazine
- (2,5-Difluoro-4-aminophenyl)hydrazine
Comparison: (2,5-Difluoro-4-nitrophenyl)hydrazine is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C6H5F2N3O2 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
(2,5-difluoro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-2-6(11(12)13)4(8)1-5(3)10-9/h1-2,10H,9H2 |
Clé InChI |
ZDRCTOKRULWTLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)



![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)


![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)


